molecular formula C13H12INO3S B2602091 Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 389065-27-4

Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B2602091
CAS No.: 389065-27-4
M. Wt: 389.21
InChI Key: VQBVHBDBUWXDNS-UHFFFAOYSA-N
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Description

Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate is a complex organic compound with a molecular formula of C13H10INO3S This compound is notable for its unique structure, which includes an iodinated benzamido group and a dihydrothiophene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves multiple steps. One common method starts with the condensation of DL-serine methyl ester hydrochloride with an acid chloride to form an intermediate product. This intermediate is then subjected to elimination in the presence of methanesulfonyl chloride (MsCl) and triethylamine (Et3N), followed by N-Boc protection to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the iodinated intermediates and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to form complex structures.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted thiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. The iodinated benzamido group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in modulating biological pathways, although the exact mechanisms are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to its combination of an iodinated benzamido group and a dihydrothiophene ring. This structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[(2-iodobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBVHBDBUWXDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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